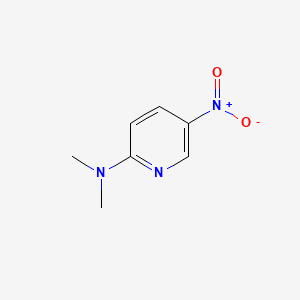
2-(Piperidin-1-ylmethyl)pyridin-3-ol
Übersicht
Beschreibung
3-Pyridinol, 2-(piperidinomethyl)- is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Pyridinol, 2-(piperidinomethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Pyridinol, 2-(piperidinomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinol, 2-(piperidinomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in der Medikamentenentwicklung und -synthese
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Antikrebsanwendungen
Eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten wurde als klinisch Crizotinib-resistenter Anaplastischer Lymphomkinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) dualer Inhibitor entwickelt . ALK wurde ursprünglich im anaplastischen großzelligen Lymphom als transmembraner Rezeptortyrosinkinase entdeckt .
Antivirale Anwendungen
Piperidin-Derivate haben sich als potenzielle antivirale Wirkstoffe erwiesen . Die einzigartige Struktur von Piperidin ermöglicht es ihm, mit verschiedenen viralen Proteinen zu interagieren, wodurch deren Funktion gestört und die Virusreplikation gehemmt wird .
Antimalaria-Anwendungen
Piperidin-Derivate wurden auch auf ihre antimalaria-Eigenschaften untersucht . Der stickstoffhaltige heterozyklische Ring von Piperidin kann mit den Häm-Gruppen im Malariaparasiten interagieren und so seinen Lebenszyklus stören .
Antimikrobielle und antifungale Anwendungen
Piperidin-Derivate haben antimikrobielle und antifungale Eigenschaften gezeigt . Sie können die Zellwand von Bakterien und Pilzen zerstören, was zum Zelltod führt .
Antihypertensive Anwendungen
Piperidin-Derivate wurden bei der Entwicklung von Antihypertensiva eingesetzt . Sie können auf verschiedene Rezeptoren und Ionenkanäle im Herz-Kreislauf-System wirken und so zur Senkung des Blutdrucks beitragen .
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate wurden als analgetische und entzündungshemmende Wirkstoffe eingesetzt . Sie können die Produktion von Entzündungsmediatoren hemmen und die Schmerzempfindung modulieren .
Antipsychotische Anwendungen
Piperidin-Derivate wurden bei der Entwicklung von Antipsychotika eingesetzt . Sie können die Aktivität verschiedener Neurotransmitter im Gehirn modulieren und so zur Behandlung von Psychosen beitragen .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGAJCUJCTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176067 | |
| Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-16-3 | |
| Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperidinomethyl)-3-pyridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-PIPERIDINYLMETHYL)-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0BXB34D35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















